4-Amino-2-methylbenzonitrile
Description
Historical Context of Substituted Benzonitrile (B105546) Chemistry
The journey of benzonitrile and its derivatives began in 1844 when Hermann Fehling first reported its synthesis from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery laid the groundwork for the entire class of organic compounds known as nitriles. wikipedia.org Substituted benzonitriles, characterized by the presence of various functional groups on the benzene (B151609) ring, have since become a cornerstone of organic synthesis. The reactivity of the nitrile group and the aromatic ring allows for a diverse range of chemical modifications. fiveable.me Historically, the focus was often on reactions such as hydrolysis to form amides and carboxylic acids, and reductions to produce amines. numberanalytics.com The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century significantly expanded the synthetic utility of substituted benzonitriles, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.
Significance of Aromatic Nitriles and Aniline (B41778) Derivatives in Contemporary Chemical Research
Aromatic nitriles are integral to numerous sectors of the chemical industry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials. numberanalytics.comnumberanalytics.comsioc-journal.cn Their importance stems from the versatile reactivity of the nitrile group, which can be transformed into various other functional groups. fiveable.meresearchgate.net This adaptability makes them valuable building blocks in the construction of complex molecular architectures. fiveable.me For instance, the nitrile group can participate in cycloaddition reactions to form heterocyclic compounds, a common motif in many biologically active molecules. numberanalytics.com
Similarly, aniline and its derivatives are fundamental building blocks in organic chemistry. The amino group on the aromatic ring makes these compounds highly reactive and amenable to a variety of chemical transformations. Aniline derivatives are precursors to a vast range of products, including polymers like polyurethane, dyes, and a multitude of pharmaceuticals such as anti-inflammatory and anti-cancer drugs. sci-hub.setransparencymarketresearch.com The ability to introduce various substituents onto the aniline ring allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for designing new drugs and materials. mdpi.com
Overview of 4-Amino-2-methylbenzonitrile as a Versatile Chemical Entity
This compound, also known as 4-cyano-3-methylaniline, is a crystalline solid with the molecular formula C₈H₈N₂. nih.govcymitquimica.com It possesses a unique combination of functional groups: a nucleophilic amino group, an electron-withdrawing nitrile group, and a methyl group on the aromatic ring. This specific arrangement of substituents dictates its chemical reactivity and makes it a highly versatile intermediate in organic synthesis.
The presence of both an amino and a nitrile group on the same aromatic ring opens up a wide range of synthetic possibilities. The amino group can be readily diazotized and replaced by various other functional groups, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The methyl group, in addition to influencing the electronic properties of the ring, provides a further point for potential functionalization. This multi-functional nature allows this compound to serve as a key starting material for the synthesis of a diverse array of more complex molecules.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 4-Cyano-3-methylaniline, 4-Amino-o-tolunitrile | nih.govcymitquimica.com |
| CAS Number | 72115-06-1 | nih.gov |
| Molecular Formula | C₈H₈N₂ | nih.govcymitquimica.com |
| Molecular Weight | 132.16 g/mol | nih.gov |
| Appearance | Solid | cymitquimica.com |
| Purity | ≥98% | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHJWZADAWEIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429095 | |
| Record name | 4-amino-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72115-06-1 | |
| Record name | 4-amino-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Amino 2 Methylbenzonitrile
Current Synthetic Routes for 4-Amino-2-methylbenzonitrile and its Analogs
The synthesis of substituted benzonitriles like this compound can be achieved through various strategic pathways. These routes are designed to control the placement of functional groups on the aromatic ring, a critical aspect for creating the desired isomer.
Multi-Step Synthesis Approaches (e.g., involving diazotization, nitration, amino substitution, and reduction)
Traditional organic synthesis often relies on sequential reactions to build a target molecule. A common strategy involves the manipulation of functional groups through a series of well-established transformations. For instance, the synthesis can begin with a readily available starting material like 2-methylaniline (o-toluidine). The amino group, a powerful activating and ortho-para director, can be used to introduce other substituents before being transformed or removed.
A key transformation in this context is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. lumenlearning.com The process involves treating a primary arylamine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be displaced by various nucleophiles, including cyanide (CN⁻), typically introduced using a copper(I) cyanide catalyst. lumenlearning.com This allows for the conversion of an amino group into a nitrile group.
Another multi-step approach involves nitration followed by reduction. The directing effects of the substituents on the benzene (B151609) ring are crucial for the success of this strategy. Following the introduction of a nitro group, it can be readily reduced to a primary amine using standard reducing agents like H₂ with a metal catalyst (e.g., Pd, Pt) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).
A plausible multi-step synthesis for a related compound could involve:
Nitration: Introduction of a nitro group onto a substituted toluene (B28343).
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the newly formed amino group.
Cyanation: Substitution of the diazonium group with a cyano group via the Sandmeyer reaction.
The order of these steps is critical to ensure the correct regiochemistry of the final product. pressbooks.pub
Regiospecific Synthesis Strategies (e.g., halogenation-amination sequences)
Regiospecific synthesis aims to yield a particular isomer with high selectivity, minimizing the formation of unwanted byproducts. This is often achieved by leveraging the directing effects of existing functional groups or by using highly selective reactions.
A prominent strategy involves a halogenation-amination sequence. For example, a patent for the synthesis of 4-amino-2-trifluoromethylbenzonitrile, an analog of the target compound, details a three-step process starting from m-trifluoromethyl fluorobenzene (B45895). google.com This method includes:
Positioning Bromination: A bromine atom is selectively introduced onto the aromatic ring.
Cyano Replacement: The bromo group is substituted with a cyano group.
Ammonolysis Replacement: The fluoro group is replaced by an amino group using ammonia (B1221849). google.com
This process highlights a route where raw materials are readily available, the process is simple, and a high-purity product is obtained with a high total yield. google.com
More advanced methods utilize tandem catalytic processes. One such strategy is the palladium-catalyzed norbornene-mediated ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes. researchgate.net This protocol allows for the efficient, one-step synthesis of various functionalized 2-aminobenzonitriles, which are valuable in the pharmaceutical industry. researchgate.net The reaction proceeds by first aminating the C-H bond ortho to the iodine atom, followed by the cyanation at the position of the iodine atom (ipso-substitution). researchgate.net
| Strategy | Key Steps | Starting Material Example | Key Reagents | Reference |
|---|---|---|---|---|
| Halogenation-Cyanation-Ammonolysis | 1. Bromination 2. Cyanation 3. Ammonolysis | m-Trifluoromethyl fluorobenzene | Dibromohydantoin, Cuprous cyanide, Liquid ammonia | google.com |
| Tandem C-H Amination/Ipso-Cyanation | One-pot ortho-amination and ipso-cyanation | Substituted Iodoarenes | Pd-catalyst, Norbornene, K₄[Fe(CN)₆]·3H₂O | researchgate.net |
Catalytic Reaction Pathways (e.g., Palladium-catalyzed cross-coupling reactions, Suzuki coupling, Sonogashira cross-coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. While the Suzuki and Sonogashira reactions are primarily used for creating C-C bonds, the principles and catalysts are central to modern synthetic routes for complex aromatic compounds. nih.govwikipedia.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov This could be used to build the carbon skeleton of a complex benzonitrile analog before the introduction or modification of the amino and cyano groups.
The Sonogashira cross-coupling reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This is particularly useful for synthesizing aryl alkynes, which can be precursors to other functional groups. The reaction is valued for its mild conditions, often performed at room temperature in an amine base solvent. wikipedia.org
The direct introduction of the cyano group can also be achieved via palladium-catalyzed cyanation of aryl halides or triflates, using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net These methods often provide higher yields and better functional group tolerance than traditional methods like the Rosenmund-von Braun reaction.
A hypothetical catalytic approach to a substituted this compound analog might involve:
Selective halogenation of a toluene derivative.
A Suzuki or other cross-coupling reaction to introduce a specific substituent.
Palladium-catalyzed cyanation to install the nitrile group.
Palladium-catalyzed amination (Buchwald-Hartwig amination) or a classical nitration/reduction sequence to install the amino group.
Green Chemistry Principles in the Synthesis of Benzonitrile Derivatives
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maresearchgate.net This paradigm shift is increasingly influencing the synthesis of fine chemicals, including benzonitrile derivatives.
Exploration of Environmentally Benign Reaction Conditions and Solvents
A major focus of green chemistry is minimizing or replacing volatile and hazardous organic solvents. ias.ac.in Research into benzonitrile synthesis has explored several alternatives:
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. A novel green route for synthesizing benzonitrile uses a hydroxylamine (B1172632) ionic liquid salt, which shows better reactivity than traditional reagents. rsc.org In one system, the ionic liquid [HSO₃-b-Py]·HSO₄ acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal catalyst and simplifying product separation. rsc.orgrsc.org The ionic liquid can be easily recovered and recycled, further enhancing the sustainability of the process. rsc.org
Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully performed in water, often with the aid of surfactants to solubilize the organic reactants. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and easier product work-up. ias.ac.in Reactions can be carried out by mixing neat reactants, sometimes on the surface of inorganic supports like alumina (B75360) or silica, and may be accelerated by microwave irradiation. imist.maias.ac.in
Development and Application of Eco-Friendly Catalysts (e.g., biomass-derived catalysts)
Catalysis is a cornerstone of green chemistry because catalytic reagents are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. acs.org The development of catalysts from renewable resources is a key area of research.
Biomass-Derived Carbon Catalysts: These materials are gaining attention as sustainable solid acid catalysts. rsc.org They can be produced from various biomass sources through processes like carbonization and sulfonation. rsc.org Their application in green catalysis is promising for reducing reliance on fossil-fuel-based materials. rsc.org
Biogenic Palladium Nanoparticles: Heterogeneous catalysts, particularly metal nanoparticles, are attractive because they bridge homogeneous and heterogeneous catalysis and are easily separated from the reaction mixture. A green method for synthesizing palladium nanoparticles (Pd NPs) uses the extract of waste papaya peel as a reducing and stabilizing agent. nih.gov This avoids the need for harsh reducing agents or high temperatures. These biogenic Pd NPs have shown high efficiency as catalysts for Suzuki-Miyaura and Sonogashira coupling reactions under mild, aqueous conditions. nih.gov
| Principle | Conventional Method | Green Alternative | Advantages of Green Approach | Reference |
|---|---|---|---|---|
| Safer Solvents | Use of volatile organic solvents (e.g., DMF, Chloroform). | Ionic liquids, Water, Solvent-free conditions. | Reduced pollution, easier recovery and recycling, improved safety. | nih.govias.ac.inrsc.org |
| Catalysis | Stoichiometric reagents, homogeneous metal catalysts. | Heterogeneous catalysts, biomass-derived catalysts (e.g., Pd NPs from papaya peel), recyclable catalysts. | Reduced waste, catalyst reusability, use of renewable resources, simplified purification. | nih.govacs.orgrsc.org |
Chemical Reactivity and Derivatization of this compound
The chemical behavior of this compound is dictated by its three functional groups: the amino group (-NH₂), the nitrile group (-C≡N), and the substituted benzene ring. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitrile group confers a unique reactivity profile, allowing for selective transformations at each site.
The primary amino group in this compound is a potent nucleophile, making it a prime site for various functionalization reactions.
Acylation: The amino group readily undergoes acylation with agents like acid chlorides or anhydrides to form the corresponding amides. A notable example is the N-acetylation of this compound to produce 4-acetamido-2-methylbenzonitrile. sigmaaldrich.comsigmaaldrich.com This transformation is significant not only as a derivatization method but also as a protective strategy. Converting the highly activating amino group into a less activating amido group can prevent unwanted side reactions, such as polysubstitution, during subsequent electrophilic aromatic substitution reactions. libretexts.org The lone pair of electrons on the nitrogen atom becomes delocalized by the adjacent carbonyl group, moderating its activating effect. libretexts.org
Alkylation and Related Reactions: The nucleophilic nature of the amino group allows it to participate in alkylation and other C-N bond-forming reactions. It can react with alkyl halides or engage in reductive amination with aldehydes and ketones. vulcanchem.com The amino group can also attack electrophilic carbon atoms to form more complex heterocyclic structures. For instance, in reactions analogous to quinazoline (B50416) synthesis, the amino group of an aminobenzonitrile can attack an electrophilic carbon to initiate cyclization. mdpi.com
Another key reaction involving the amino functionality is diazotization. Treatment with nitrous acid converts the amino group into a diazonium salt (Ar-N₂⁺). This intermediate is highly versatile and can be substituted in subsequent reactions, a common strategy for introducing a range of functional groups onto the aromatic ring. vulcanchem.comuzh.ch Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds like phenols and other arylamines to form brightly colored azo compounds. libretexts.org
| Reaction Type | Reagent/Conditions | Product | Significance | Citations |
| Acylation | Acetic Anhydride, solid acid catalyst | 4-Acetamido-2-methylbenzonitrile | Protection of amino group, moderation of reactivity | sigmaaldrich.comsigmaaldrich.comlibretexts.org |
| Alkylation | Cyclopropylmethyl Halide | 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile | Introduction of alkyl substituents | vulcanchem.com |
| Diazotization | Nitrous Acid (HNO₂) | 4-Cyano-3-methylbenzenediazonium salt | Versatile intermediate for further substitution | vulcanchem.comuzh.ch |
| Isothiocyanate Formation | Thiocarbonyldiimidazole (TCDI) | 4-Isothiocyanato-2-methylbenzonitrile | Intermediate for synthesis of bioactive molecules | google.com |
The nitrile group is a versatile functional group that can be converted into other important moieties, primarily through hydrolysis and reduction.
Hydrolysis: The cyano group of this compound can be hydrolyzed under acidic or basic aqueous conditions. cymitquimica.com This reaction typically proceeds in a stepwise manner. The nitrile is first converted to an amide (4-amino-2-methylbenzamide), which can then be isolated or undergo further hydrolysis to yield the corresponding carboxylic acid (4-amino-2-methylbenzoic acid). smolecule.compressbooks.pub The mechanism for acidic hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. pressbooks.pub
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will convert the nitrile into a primary aminomethyl group, yielding (4-amino-2-methylphenyl)methanamine. vulcanchem.compressbooks.pub This reaction proceeds via nucleophilic addition of a hydride ion to the carbon of the C≡N bond, followed by a second hydride addition to the resulting imine intermediate. Other reducing agents, such as diisopropylaminoborane (B2863991) catalyzed by lithium borohydride (B1222165) or borane (B79455) complexes (BH₃-THF, BH₃-SMe₂), are also effective for reducing a wide variety of nitriles to primary amines. nih.govorganic-chemistry.orgcommonorganicchemistry.com The use of borohydride with a Raney nickel catalyst is another method that proceeds under mild, normal pressure conditions. google.com
| Reaction Type | Reagent/Conditions | Product | Significance | Citations |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 4-Amino-2-methylbenzoic acid | Conversion to carboxylic acid | cymitquimica.comsmolecule.compressbooks.pub |
| Reduction | LiAlH₄ or BH₃ complexes | (4-Amino-2-methylphenyl)methanamine | Conversion to primary amine | vulcanchem.compressbooks.puborganic-chemistry.org |
Functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents. The -NH₂ group is a powerful activating, ortho-para director, the -CH₃ group is a weaker activating, ortho-para director, and the -CN group is a deactivating, meta director. libretexts.orgvulcanchem.com
Electrophilic Substitution: The strong activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 5). However, the high reactivity can make reactions difficult to control, often resulting in polysubstitution. libretexts.org For example, direct bromination of aniline (B41778) yields the 2,4,6-tribromo product. libretexts.org To achieve selective monosubstitution, the amino group is often protected via acylation to form an amide, which moderates its activating influence and allows for controlled reactions. libretexts.org For instance, chlorination of the related 4-amino-3-methylbenzonitrile (B1365507) with sulfuryl chloride selectively installs a chlorine atom at the 5-position, directed by the amino group and influenced by the meta-directing nitrile.
Metal-Catalyzed Coupling Reactions: The aromatic ring of this compound or its derivatives can participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. To be used in these reactions, the ring typically needs to be functionalized with a halide or a triflate. For example, a bromo-substituted derivative like 4-bromo-2-methylbenzonitrile (B1267194) can undergo Stille coupling reactions. researchgate.net Other important coupling reactions applicable to aryl halides or triflates include Suzuki-Miyaura coupling (using boronic acids) and Buchwald-Hartwig amination (forming C-N bonds). Negishi cross-coupling, which utilizes organozinc reagents, is another powerful method for the direct aminoalkylation of arenes. acs.org
| Reaction Type | Description | Example Reaction | Significance | Citations |
| Electrophilic Substitution (Halogenation) | Introduction of a halogen onto the aromatic ring, directed by the activating amino group. | Chlorination of 4-amino-3-methylbenzonitrile at the 5-position. | Synthesis of halogenated building blocks. | libretexts.org |
| Stille Coupling | Pd-catalyzed coupling of an organostannane with an organohalide. | Coupling of a stannylated benzophenone (B1666685) with 4-bromo-2-methylbenzonitrile derivative. | Formation of C-C bonds. | researchgate.net |
| Suzuki-Miyaura Coupling | Pd-catalyzed coupling of a boronic acid/ester with an organohalide. | Coupling of a boronic ester derivative with an aryl halide. | Versatile C-C bond formation. | |
| Negishi Coupling | Ni- or Pd-catalyzed coupling of an organozinc compound with an organohalide. | Coupling of an alkylzinc bromide with an aryl bromide/triflate. | Formation of C-C bonds with functional group tolerance. | acs.org |
Reactions of the Nitrile Group (e.g., hydrolysis, reduction)
Elucidation of Reaction Mechanisms and Kinetic Studies for this compound Syntheses
While specific kinetic studies for the synthesis of this compound are not extensively documented in public literature, the mechanisms of the key transformations involved are well-established in organic chemistry.
One documented industrial synthesis route starts from m-trifluoromethyl fluorobenzene and proceeds in three main steps: positional bromination, cyano group replacement, and ammonolysis. google.com The mechanism for the final step, the conversion of 4-fluoro-2-trifluoromethylbenzonitrile to 4-amino-2-trifluoromethylbenzonitrile via ammonolysis, is a nucleophilic aromatic substitution (SNAAr). In this mechanism, the nucleophile (ammonia) attacks the aromatic ring at the carbon bearing the leaving group (fluorine). This attack is facilitated by the presence of strong electron-withdrawing groups (like -CF₃ and -CN) ortho and para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.
The Thorpe-Ziegler cyclization is another relevant mechanistic pathway, used in the synthesis of substituted 4-aminoquinoline-3-carbonitriles from 2-(cyanoethylamino)benzonitrile analogs. researchgate.net This reaction involves the intramolecular cyclization of a dinitrile, initiated by a strong base, to form an enaminonitrile. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), provide deeper insight into the reactivity and reaction mechanisms of related benzonitrile compounds. analis.com.my Such studies can calculate Fukui indices to identify the most likely sites for nucleophilic and electrophilic attack on the molecule. For example, in 2-amino-4-chlorobenzonitrile (B1265954), the nitrogen atoms are identified as having highly negative charges, indicating their capacity to act as nucleophiles. analis.com.my These theoretical investigations can help predict reaction outcomes and optimize conditions for synthesis by revealing the electronic structure and reactivity patterns of the molecule. analis.com.my
Advanced Spectroscopic and Crystallographic Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 4-Amino-2-methylbenzonitrile molecule.
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals whose chemical shifts (δ), reported in parts per million (ppm), are indicative of their specific electronic environments. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum provides a direct count and environmental analysis of the hydrogen atoms.
Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. Their chemical shift can vary but is found in a characteristic range. libretexts.org
Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons. Their chemical shifts are in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The substitution pattern causes them to have distinct signals. The proton at C5, situated between the electron-donating amino and methyl groups, is expected at the highest field (lowest ppm). The proton at C3, adjacent to the electron-withdrawing nitrile group, would be the most deshielded. The proton at C6 would have an intermediate chemical shift.
Methyl Protons (-CH₃): The three protons of the methyl group give rise to a single peak, typically a singlet, in the upfield region of the spectrum (around 2-2.5 ppm), consistent with a methyl group attached to an aromatic ring. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and bonding.
Nitrile Carbon (-C≡N): The carbon atom of the nitrile group is highly deshielded and appears far downfield, typically in the range of 110-125 ppm. rsc.org
Aromatic Carbons (Ar-C): The six carbons of the benzene ring produce distinct signals. The carbons directly bonded to substituents (C1, C2, C4) are known as quaternary carbons and have shifts influenced by the substituent's electronic effect. Carbons bearing hydrogen (C3, C5, C6) also show characteristic shifts. The carbon attached to the amino group (C4) is shielded, while the carbon attached to the nitrile group (C1) is deshielded.
Methyl Carbon (-CH₃): The methyl carbon signal appears in the upfield region, typically around 20 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -CH₃ | Methyl | ~2.4 | ~20 |
| -NH₂ | Amine | Broad, ~4.0-5.0 | N/A |
| Ar-H3 | Aromatic | ~7.4 | ~133 |
| Ar-H5 | Aromatic | ~6.7 | ~115 |
| Ar-H6 | Aromatic | ~6.8 | ~118 |
| Ar-C1 (-CN) | Aromatic Quaternary | N/A | ~109 |
| Ar-C2 (-CH₃) | Aromatic Quaternary | N/A | ~142 |
| Ar-C4 (-NH₂) | Aromatic Quaternary | N/A | ~150 |
| -C≡N | Nitrile | N/A | ~119 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular puzzle by revealing through-bond and through-space correlations. researchgate.netemerypharma.commnstate.edu
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.educam.ac.uk For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons, confirming their relative positions on the ring. For instance, a correlation between the signals for H5 and H6 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.eduscribd.com This technique would definitively link the ¹H signals of the methyl and aromatic protons to their corresponding ¹³C signals, confirming the assignments made from the 1D spectra. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connectivity (2-4 bonds), which allows for the assignment of quaternary carbons that have no attached protons. columbia.eduscribd.com Key correlations for this compound would include:
Correlations from the methyl protons (-CH₃) to the aromatic carbons C1, C2, and C3.
Correlations from the aromatic proton H3 to carbons C1, C2, C4, and C5.
Correlations from the amine protons (-NH₂) to carbons C3, C4, and C5. These correlations piece together the entire carbon skeleton and confirm the substituent positions. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu A NOESY spectrum would show a cross-peak between the methyl protons and the adjacent aromatic proton at C3, providing definitive proof of their spatial proximity and confirming the ortho-positioning of the methyl group relative to the nitrile.
Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts for Positional and Functional Group Assignment
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy, including FTIR and FT-Raman, probes the stretching and bending of chemical bonds, which occur at characteristic frequencies. These techniques are powerful for identifying the functional groups present in this compound. nih.gov
The FTIR spectrum of this compound displays several key absorption bands that correspond to specific functional groups. nih.govniscpr.res.in
N-H Stretching: Primary amines (-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C≡N Stretching: The nitrile group gives rise to a sharp and intense absorption band in the 2260-2220 cm⁻¹ region, which is a highly characteristic feature for this functional group. niscpr.res.ininstanano.com
C=C Stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1650-1580 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3450, ~3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3050 | C-H Stretch | Aromatic Ring |
| ~2950, ~2870 | C-H Stretch | Methyl Group (-CH₃) |
| ~2230 | C≡N Stretch | Nitrile (-CN) |
| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1580, ~1500 | C=C Stretch | Aromatic Ring |
FT-Raman spectroscopy provides vibrational information that is complementary to FTIR. nih.gov While polar groups like C=O and O-H give strong FTIR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the C≡N stretching vibration is expected to be particularly strong and sharp in the FT-Raman spectrum. niscpr.res.in Similarly, the symmetric "breathing" modes of the substituted benzene ring are often more prominent in Raman than in IR spectra. Comparing the two spectra helps to provide a more complete picture of the molecule's vibrational modes. nih.govniscpr.res.in
Table 3: Expected FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | Strong |
| ~2950 | Methyl C-H Stretch | Strong |
| ~2230 | C≡N Stretch | Very Strong |
| ~1600 | Aromatic C=C Stretch | Strong |
The principle of isotopic substitution relies on the fact that the vibrational frequency of a bond is dependent on the masses of the connected atoms (as described by Hooke's Law for a harmonic oscillator). libretexts.org Replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H, or ¹⁴N with ¹⁵N) increases the reduced mass of the system, resulting in a predictable decrease (downshift) in the frequency of the vibrational modes involving that atom. libretexts.orgajchem-a.com
Compound Names Mentioned
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Mode Analysis
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful tool for determining the precise molecular weight and elucidating the fragmentation patterns of a molecule, which aids in its structural confirmation.
Accurate Mass Determination: The monoisotopic mass of this compound has been computationally determined to be 132.068748264 Da. nih.gov This high-resolution value is crucial for the unambiguous identification of the compound in complex mixtures.
Fragmentation Pathway: In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion (M⁺) undergoes fragmentation. orgchemboulder.com The fragmentation of this compound would be influenced by the presence of the amino, methyl, and nitrile functional groups on the benzene ring. Common fragmentation pathways for aromatic compounds include:
Alpha-cleavage: This process involves the cleavage of a bond adjacent to a heteroatom. libretexts.org For this compound, this could involve the loss of a hydrogen atom from the methyl group or cleavage of the C-C bond adjacent to the amino group.
Loss of small neutral molecules: Aromatic nitriles can lose HCN. The resulting fragment ions can provide further structural information.
Rearrangements: Processes like the McLafferty rearrangement can occur in molecules with suitable chain lengths, though less common for this specific structure. libretexts.org
The fragmentation pattern provides a unique fingerprint for the molecule, allowing for its identification and the study of its chemical stability. The analysis of these pathways helps in understanding the intrinsic properties of the molecule's bonds and functional groups. orgchemboulder.com
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈N₂ | nih.gov |
| Molecular Weight | 132.16 g/mol | nih.gov |
| Monoisotopic Mass | 132.068748264 Da | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its electronic structure and the extent of conjugation. libretexts.org
The absorption of UV-Vis light by this compound promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). ubbcluj.ro The key electronic transitions observed in molecules with aromatic rings, amino groups, and nitrile groups are π → π* and n → π* transitions. bspublications.netuzh.ch
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org They are characteristic of unsaturated systems like the benzene ring and the nitrile group and typically result in strong absorption bands. bspublications.net
n → π Transitions:* These transitions occur when a non-bonding electron (from the lone pair on the nitrogen of the amino group) is promoted to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. uzh.ch
The presence of the amino group (an auxochrome) and the methyl group on the benzene ring (a chromophore) influences the wavelength and intensity of these absorption bands. bspublications.net The amino group, being an electron-donating group, can cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. bspublications.net The solvent polarity can also affect the positions of these bands. pharmatutor.org For instance, in polar solvents, n → π* transitions often experience a hypsochromic (blue) shift.
Studies on similar molecules like 2-amino-4-chlorobenzonitrile (B1265954) have shown two main absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my
Table 2: Typical Electronic Transitions in Aromatic Aminonitriles
| Transition Type | Description | Expected Wavelength Region |
| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. | Shorter wavelength, high intensity |
| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Longer wavelength, low intensity |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions
Single crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. gla.ac.uk This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's geometry. gla.ac.uk
For this compound, a single crystal X-ray diffraction study would reveal:
Molecular Conformation: The planarity of the benzene ring and the orientation of the amino, methyl, and nitrile substituents.
Bond Parameters: Precise bond lengths and angles, which can be compared to theoretical values to understand the effects of electron delocalization and substituent effects. For example, in a related compound, 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) bond length was found to be 1.146(4) Å, which is shorter than the typical value due to conjugation with the aromatic ring. analis.com.my
Intermolecular Interactions: The analysis of the crystal packing reveals how individual molecules interact with each other in the solid state. This includes identifying hydrogen bonds (e.g., between the amino group of one molecule and the nitrile group of another), π-π stacking interactions between aromatic rings, and other van der Waals forces. mdpi.com These interactions are crucial in determining the physical properties of the solid material.
Hirshfeld surface analysis is often used in conjunction with X-ray diffraction data to visualize and quantify these intermolecular interactions. analis.com.mymdpi.com
Table 3: Crystallographic Data for a Related Compound (2-amino-4-chlorobenzonitrile)
| Parameter | Value | Reference |
| Crystal System | Triclinic | analis.com.my |
| Space Group | P-1 | analis.com.my |
| a (Å) | 3.8924 (9) | analis.com.my |
| b (Å) | 6.7886 (15) | analis.com.my |
| c (Å) | 13.838 (3) | analis.com.my |
| α (°) | 77.559 (16) | analis.com.my |
| β (°) | 88.898 (17) | analis.com.my |
| γ (°) | 83.021 (17) | analis.com.my |
Integration of Experimental and Theoretically Predicted Spectroscopic Data
The integration of experimental spectroscopic data with theoretical calculations, typically using Density Functional Theory (DFT), provides a more profound understanding of the molecular structure and properties of this compound. nih.govresearchgate.net
DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to:
Optimize Molecular Geometry: Calculate the most stable conformation of the molecule and its geometric parameters (bond lengths and angles). analis.com.myniscpr.res.in These theoretical values can then be compared with experimental data from X-ray diffraction.
Predict Vibrational Spectra: Calculate the theoretical vibrational frequencies (FT-IR and FT-Raman). orientjchem.org These calculated frequencies are often scaled to better match the experimental spectra, aiding in the accurate assignment of vibrational modes. niscpr.res.in
Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. analis.com.my This helps in interpreting the experimental spectrum and understanding the nature of the electronic excitations.
Analyze Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.netresearchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. analis.com.my
By comparing the experimental spectra with the simulated spectra, a detailed and reliable assignment of the spectral features can be achieved, leading to a comprehensive structural elucidation of this compound. nih.gov This combined approach has been successfully applied to many similar benzonitrile (B105546) derivatives. analis.com.myresearchgate.net
Computational and Theoretical Chemistry Studies of 4 Amino 2 Methylbenzonitrile
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of 4-amino-2-methylbenzonitrile.
Geometry Optimization and Conformational Analysis
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For benzonitrile (B105546) derivatives, DFT calculations have been used to optimize molecular geometries. ijtsrd.comresearchgate.net For instance, studies on similar molecules like 2-amino-4-chlorobenzonitrile (B1265954) involved full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level. analis.com.my This process identifies the lowest energy conformation, which is the most likely structure of the molecule. tau.ac.il Conformational analysis, often performed using methods like the B3LYP method, helps in identifying the most stable conformer of a compound. sigmaaldrich.cn In molecules with rotatable bonds, such as the amino group in this compound, different spatial arrangements, or conformations, can exist. Computational methods can predict the relative energies of these conformations, revealing the preferred structure. For related benzonitrile compounds, crystallographic analysis has shown non-planar conformations in the solid state, which are then often confirmed and further investigated by computational geometry optimization.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Chemical Reactivity)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. researchgate.netekb.eg A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. mdpi.com
For derivatives of benzonitrile, DFT calculations have been employed to determine the energies of the HOMO and LUMO and the corresponding energy gap. orientjchem.org For example, a study on 2-amino-4-chlorobenzonitrile reported a HOMO-LUMO energy gap of 3.4988 eV, classifying it as a hard compound with the potential to donate electrons. analis.com.my Another study on a system containing two organic cations derived from a benzonitrile derivative found a large HOMO-LUMO energy gap of 5.47 eV, indicating high stability. mdpi.com The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-chlorobenzonitrile | -8.1171 | -4.6183 | 3.4988 | DFT/B3LYP/LANL2DZ | analis.com.my |
| Organic Cations from Benzonitrile Derivative | Not Specified | Not Specified | 5.47 | DFT/B3LYP/6-31+G* | mdpi.com |
| 4-Methoxybenzonitrile | Not Specified | Not Specified | 4.37 | DFT/B3LYP | researchgate.net |
Calculation of Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. jocpr.com The MEP map uses a color-coded scale to represent different potential values on the electron density surface. Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. mdpi.com
Studies on benzonitrile derivatives have utilized MEP analysis to visualize charge distribution. For instance, in a study of a compound containing two organic cations, the positive (blue) areas were located on the protons of water molecules, and the negative (red) areas were on the methyl groups. mdpi.com Mulliken population analysis provides a quantitative measure of the charge distribution on each atom, complementing the visual representation of the MEP surface. mdpi.com For example, in the aforementioned study, the carbon atoms of the methyl groups were found to have negative charges, which was in agreement with the MEP results. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can reveal how this compound moves, flexes, and interacts with its environment, such as solvent molecules. This information is crucial for understanding its behavior in solution and its potential to interact with biological macromolecules. For instance, MD simulations can be used to generate a conformational ensemble profile for a ligand, which is a collection of its different shapes and orientations over time. researchgate.net This dynamic picture is essential for a more realistic understanding of ligand-receptor interactions.
Molecular Docking Studies for Ligand-Receptor Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. orientjchem.orgjapsonline.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. geomednews.comnih.gov The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is a measure of the strength of the interaction. japsonline.com
Derivatives of methylbenzonitrile have been the subject of molecular docking studies to investigate their potential as inhibitors of various biological targets. For example, triazole-pyrimidine-methylbenzonitrile derivatives have been designed and evaluated as dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov In one such study, molecular docking simulations were used to analyze the binding mode of a compound within the active site of the hA2A adenosine receptor. nih.gov The results revealed that the methylbenzonitrile moiety was located deep within the binding pocket, forming a π–π interaction with a tryptophan residue, and the cyano group formed a polar interaction with an asparagine residue. nih.gov These interactions are crucial for the compound's inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.net QSAR models are developed by calculating molecular descriptors that encode the structural and physicochemical properties of the molecules and then correlating these descriptors with their measured biological activity using statistical methods. researchgate.netddg-pharmfac.net
Medicinal Chemistry and Pharmacological Research of 4 Amino 2 Methylbenzonitrile Derivatives
Comprehensive Structure-Activity Relationship (SAR) Studies
The therapeutic potential of 4-Amino-2-methylbenzonitrile derivatives is intricately linked to their chemical structure. SAR studies have been pivotal in elucidating the molecular features essential for their biological efficacy and selectivity.
Systematic Modification of Substituents and their Influence on Biological Efficacy and Selectivity
Systematic modifications of the this compound core have revealed critical insights into the structural requirements for potent biological activity. For instance, in the context of anti-Zika virus (ZIKV) activity, a series of 1,4-bibenzylsubstituted piperazine (B1678402) derivatives of this compound were synthesized and evaluated. nih.govnih.gov This research identified that the nature and position of substituents on the benzyl (B1604629) rings significantly influence the antiviral potency. nih.govnih.gov
In the development of dual A2A/A2B adenosine (B11128) receptor antagonists for cancer immunotherapy, the methylbenzonitrile moiety was identified as a beneficial structure for potent inhibitory activity on the A2B receptor. nih.gov Docking studies revealed that the methylbenzonitrile group is located deep within the binding pocket, interacting with Trp247 through a π–π interaction, while the cyano group forms a polar interaction with Asn282. nih.gov Further modifications, such as the introduction of an amino group as a hydrogen bond donor at the C8 position of a quinoline (B57606) moiety, were found to be advantageous for inhibitory activities. nih.gov
Similarly, in the pursuit of Hepatitis C Virus (HCV) inhibitors, the alkylation of the amino group and the introduction of halogen substituents at the para-position of the aryl ring in 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives were found to be beneficial for their antiviral activity. researchgate.net The electron-withdrawing capacity of substituents at the 7-position of a 4-aminoquinoline (B48711) ring, a related scaffold, has also been shown to correlate with antiplasmodial activity. researchgate.net
These examples underscore the importance of systematic substituent modifications in fine-tuning the biological efficacy and selectivity of this compound derivatives.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties. In the development of dual A2A/A2B adenosine receptor antagonists, researchers utilized the methylbenzonitrile and quinoline structures as advantageous scaffolds. nih.gov They introduced quinoline or its open-ring bioisosteres to an existing antagonist structure to develop new dual inhibitors. nih.gov This approach led to the synthesis of a series of novel A2A AR antagonists containing a triazole-pyrimidine-methylbenzonitrile core, with some compounds showing improved inhibitory activity on the A2B receptor compared to the reference compound. nih.gov
In the context of ZIKV inhibitors, starting from a hit compound identified from an in-house library, a new class of 1,4-bibenzylsubstituted piperazine derivatives was designed and synthesized, demonstrating the application of scaffold exploration based on an initial hit. nih.govnih.gov This led to the identification of a novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile scaffold with potential for the development of anti-ZIKV candidates. nih.gov
Antiviral Activities
Derivatives of this compound have shown significant promise as antiviral agents, with inhibitory activities demonstrated against several pathogenic viruses.
Zika Virus (ZIKV) Inhibitory Mechanisms (e.g., RNA replication, protein expression)
The global health threat posed by the Zika virus has spurred intensive research for effective antiviral therapies. A notable study focused on the design and synthesis of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as ZIKV inhibitors. nih.gov Through screening an in-house small molecule library, a new class of 1,4-bibenzylsubstituted piperazine derivatives was identified for their ability to protect against the cytopathic effect (CPE) in ZIKV-infected Vero E6 cells. nih.gov
A preliminary SAR study led to the identification of five analogs with significant CPE reduction effects at micromolar concentrations. nih.gov Further investigation into the mechanism of action of a particularly potent compound, 3p, revealed that it exerted a significant, dose-dependent antiviral effect by inhibiting both ZIKV RNA replication and the expression of viral proteins at low micromolar concentrations. nih.govnih.gov This demonstrates the potential of the 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile scaffold for developing anti-ZIKV drug candidates that target key viral replication processes. nih.gov Additionally, another study identified an N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivative as a ZIKV entry inhibitor, suggesting that this scaffold can be modified to target different stages of the viral life cycle. researchgate.net
Hepatitis C Virus (HCV) Inhibition (e.g., targeting viral entry)
Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus. nih.gov Starting from a modest inhibitor, 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, chemical optimization led to a new scaffold with significantly enhanced anti-HCV activity. nih.govacs.org
A particularly effective inhibitor, compound 35 (L0909), was identified through SAR studies, exhibiting an EC50 of 0.022 μM. nih.gov Biological investigations revealed that L0909 blocks HCV replication by targeting the viral entry stage. researchgate.netnih.gov This mechanism is significant as it offers a different therapeutic target compared to many existing HCV drugs that primarily inhibit viral enzymes. The compound also showed high sensitivity to clinical drug-resistant HCV mutants and a synergistic effect when combined with other clinical drugs, highlighting its potential for use in combination therapies. nih.gov
Anticancer and Cytotoxic Investigations
In addition to their antiviral properties, derivatives containing the benzonitrile (B105546) moiety have been explored for their potential as anticancer agents. Research in this area has focused on their cytotoxic effects against various cancer cell lines.
For instance, a study on dihydropyrimidinone derivatives, which can be considered related structures, revealed their potential as anticancer agents. nih.gov The in vitro cytotoxic assay of these compounds against the MCF-7 breast cancer cell line showed that some derivatives exhibited significant anticancer activity. nih.gov Molecular docking studies suggested that these compounds could bind effectively to several breast cancer target proteins. nih.gov
Another study investigated the anticancer potential of azomethines derived from acefylline (B349644) tethered with 4-amino-3-mercapto-1,2,4-triazole. plos.org The synthesized compounds were evaluated against the Hep G2 liver cancer cell line, with some derivatives showing greater efficacy than the parent compound. plos.org Specifically, compounds with electron-donating substituents on the phenyl ring generally exhibited higher activity. plos.org
Furthermore, the crucial role of dipeptidyl peptidase-4 (DPP-4) in cancer therapy has prompted the evaluation of quinazolinone-pyrimidine hybrid derivatives for their cytotoxic activities. researchgate.net These compounds, some of which incorporate a benzonitrile-related structure, displayed better antiproliferative activity on colon cancer cell lines compared to a lung cancer cell line. researchgate.net
While direct studies on the anticancer and cytotoxic investigations of "this compound" itself are not extensively detailed in the provided search results, the research on related benzonitrile-containing scaffolds indicates a promising avenue for future cancer research.
Enzyme Inhibition Profiles (e.g., DNA polymerase β inhibition, HDAC6/8, TYK2)
Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes critical in various disease pathologies. DNA polymerase β (Pol β), a key enzyme in the base excision repair pathway, is considered a viable target for anticancer drugs, as its inhibition can lead to the accumulation of DNA damage in cancer cells. nih.govresearchgate.net While the search for effective Pol β inhibitors is an active area of research, specific derivatives of this compound have not been extensively detailed as direct inhibitors in recent literature.
In contrast, significant research has focused on Histone Deacetylase (HDAC) inhibition. HDACs are crucial regulators of gene expression, and their dysregulation is linked to cancer development. Certain derivatives incorporating a 4-amino-substituted quinazoline (B50416) structure have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and HDAC enzymes. mdpi.com For instance, a series of compounds integrating the 4-amino-N-phenyl-quinazoline scaffold with hydroxamic acid—a known zinc-binding motif for HDAC inhibition—demonstrated potent activity against several HDAC isoforms, including HDAC6 and HDAC8. mdpi.com One notable compound from this series, compound 19, showed significant inhibitory action against multiple HDACs and was also a potent inhibitor of the VEGFR-2 kinase. mdpi.com
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 19 (Quinazoline Derivative) | HDAC1 | 2.9 nM | mdpi.com |
| Compound 19 (Quinazoline Derivative) | HDAC2 | 4.1 nM | mdpi.com |
| Compound 19 (Quinazoline Derivative) | HDAC6 | 2.2 nM | mdpi.com |
| Compound 19 (Quinazoline Derivative) | HDAC8 | 79 nM | mdpi.com |
| SAHA (Vorinostat) | HDAC1 | 2.5 nM | mdpi.com |
| SAHA (Vorinostat) | HDAC6 | 10 nM | mdpi.com |
Another critical enzyme family in immunology is the Janus kinase (JAK) family, which includes Tyrosine Kinase 2 (TYK2). TYK2 is a mediator in cytokine signaling pathways implicated in immune-mediated disorders such as psoriasis. nih.govbeonemedicines.com Inhibition of TYK2 is a therapeutic strategy for modulating the inflammatory cascade. nih.gov While potent and selective TYK2 inhibitors are in development, and some benzonitrile-containing compounds have been identified in patent literature, specific research detailing this compound derivatives as TYK2 inhibitors is still emerging. google.comebi.ac.uk
Mechanisms of Cell Cycle Modulation and Apoptosis Induction
Derivatives of this compound, particularly those acting as enzyme inhibitors, can exert anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death). The dual VEGFR/HDAC inhibitors based on the 4-amino-quinazoline structure have demonstrated significant anti-proliferative activity against various cancer cell lines. mdpi.com
The mechanism often involves the induction of apoptosis through the intrinsic pathway. Inhibition of HDAC6, for example, has been shown to induce DNA damage, marked by the accumulation of γH2AX, and to activate checkpoint kinases. nih.gov This cellular stress can lead to the activation of the apoptotic cascade, evidenced by an increase in the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of caspases. nih.gov Studies on HDAC6-selective inhibitors have shown they can enhance the cell-death-inducing effects of other anticancer agents. nih.gov The inhibition of HDAC6 is also linked to the deacetylation of the Ku70 protein, which can then inhibit the pro-apoptotic protein BAX, thereby preventing apoptosis; thus, inhibiting HDAC6 can promote cancer cell death. mdpi.com
Anti-inflammatory and Antimicrobial Properties
Beyond their use in oncology, derivatives of this compound have shown potential as both anti-inflammatory and antimicrobial agents.
Several benzonitrile derivatives have been reported to possess anti-inflammatory properties. smolecule.comsmolecule.com For example, a study on 2-amino-5-alkylidene-thiazol-4-ones found that compounds containing a 4-cyanobenzylidene group were moderately potent inhibitors of xanthine (B1682287) oxidase, an enzyme linked to inflammation. nih.gov Specifically, the derivative 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile was the most potent inhibitor in the series. nih.gov Additionally, the inhibition of Dipeptidyl Peptidase-4 (DPP-4) has been linked to anti-inflammatory effects beyond its primary role in glycemic control. ahajournals.org
In the realm of antimicrobial research, derivatives have demonstrated notable activity. A study focused on the synthesis of novel s-triazines from 4-amino-2-trifluoromethylbenzonitrile (a close analog) yielded compounds with significant antimycobacterial activity. researchgate.net These compounds were tested against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. One derivative, 4-[4-(3,5-dimethylpiperidin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile (5n), was found to be particularly potent, showing complete inhibition of the mycobacterium at a low concentration. researchgate.net Other research has also pointed to the antimicrobial potential of benzonitrile derivatives more broadly. mdpi.comsmolecule.com
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound 5n (s-triazine derivative) | Mycobacterium tuberculosis H37Rv | 3.12 µg/mL | researchgate.net |
| Isoniazid (Standard) | Mycobacterium tuberculosis H37Rv | 0.2 µg/mL | researchgate.net |
| Ethambutol (Standard) | Mycobacterium tuberculosis H37Rv | 3.12 µg/mL | researchgate.net |
Enzyme Inhibitory Activities
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. hud.ac.uk The compound 2-amino-4-methylbenzonitrile (B1273660) has been used as a starting material for the synthesis of racemic aminoquinolines, which have been evaluated as potential AChE inhibitors. hud.ac.uksigmaaldrich.com A study reported that certain aminoquinoline derivatives were more potent inhibitors of AChE than the established drug Tacrine (THA). hud.ac.uk The methyl and ethyl derivatives, in particular, showed promising activity. hud.ac.uk
| Compound (Aminoquinoline Derivative) | R¹ Substituent | AChE Inhibition (IC₅₀ in µM) | Reference |
|---|---|---|---|
| rac-19 | Methyl | 0.17 | hud.ac.uk |
| rac-20 | Ethyl | 0.09 | hud.ac.uk |
| Tacrine (THA) | - | 0.32 | hud.ac.uk |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications used to treat type 2 diabetes. emanresearch.orgtiu.edu.iq They work by preventing the breakdown of incretin (B1656795) hormones, which helps to regulate blood sugar levels. tiu.edu.iq Several derivatives incorporating a benzonitrile moiety have been developed as potent and specific DPP-4 inhibitors. A series of quinazolin-4-one compounds substituted with methyl-benzonitrile at the N-3 position showed strong DPP-4 inhibition. brieflands.com Further research led to the synthesis of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which also exhibited good inhibitory activity against the DPP-4 enzyme. brieflands.com Another prominent DPP-4 inhibitor, Alogliptin, chemically known as 2-({6-[(3R)-3-aminopiperidinyl-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)yl}methyl)benzonitrile, also features the benzonitrile structure. ahajournals.orgnih.gov
| Compound (Quinazolinone Derivative) | DPP-4 Inhibition (IC₅₀ in µM) | Reference |
|---|---|---|
| 5a (pyrrolidino-methyl substituted) | 3.2078 | brieflands.com |
| 5b (piperidino-methyl substituted) | 6.7805 | brieflands.com |
| 5c (4-methyl-piperidino-methyl substituted) | 3.7844 | brieflands.com |
| 5d (morpholino-methyl substituted) | 1.4621 | brieflands.com |
| Sitagliptin (Standard) | 0.0236 | brieflands.com |
Adenosine Receptor Antagonism (A2A/A2B AR)
Adenosine receptors, particularly the A2A and A2B subtypes, have emerged as important targets in cancer immunotherapy. nih.gov In the tumor microenvironment, high levels of adenosine suppress the immune response; blocking these receptors can restore anti-tumor immunity. researchgate.netinvivochem.com Etrumadenant (also known as AB928) is a clinical-stage dual antagonist of the A2A and A2B adenosine receptors. nih.govinvivochem.com Its chemical structure, 3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile, is a key example of a this compound derivative in this class. nih.gov
Building on this, researchers have designed and synthesized new series of dual A2A/A2B antagonists based on a triazole-pyrimidine-methylbenzonitrile core. researchgate.netnih.gov One such compound, designated 7i, showed excellent inhibitory activity against both A2A and A2B receptors and demonstrated higher potency in stimulating IL-2 production (a marker of T-cell activation) compared to Etrumadenant. researchgate.netnih.gov
| Compound | A₂A AR Inhibition (IC₅₀ in nM) | A₂B AR Inhibition (IC₅₀ in nM) | Reference |
|---|---|---|---|
| Etrumadenant (AB928) | 2.5 | 3.5 | nih.gov |
| Compound 7i | 6.0 | 14.12 | researchgate.netnih.gov |
Investigation of Molecular Targets and Pathways of Action
Derivatives of this compound have been investigated for their potential to interact with a variety of molecular targets, leading to the modulation of several key signaling pathways implicated in disease. Research has demonstrated that these compounds can be designed to target specific enzymes, receptors, and proteins involved in cancer, viral infections, and inflammatory responses.
One area of focus has been the development of dual A2A and A2B adenosine receptor (AR) antagonists. nih.govtandfonline.com These receptors, when activated by adenosine, trigger an increase in intracellular cyclic AMP (cAMP) levels, which can lead to immunosuppression within the tumor microenvironment. japsonline.com By inhibiting these receptors, this compound derivatives can potentially enhance anti-tumor immunity. nih.govtandfonline.comjapsonline.com Molecular docking studies have been employed to understand the binding interactions of these derivatives within the A2A and A2B AR binding cavities. researchgate.net
In the context of cancer, other targeted pathways include those regulated by the Axl receptor tyrosine kinase. google.com Axl and its ligand, Gas6, are involved in signaling cascades such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and migration. google.com Inhibition of Axl by substituted N-phenylpyrimidin-2-amine analogs, which can be synthesized from this compound precursors, represents a therapeutic strategy. google.com Furthermore, some derivatives have been shown to induce G1 phase arrest in cancer cells by activating CDKN1A. nih.gov
Another significant target for these derivatives is the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn PLpro is essential for the viral life cycle, and its inhibition can block viral replication. ipbcams.ac.cn Structure-activity relationship (SAR) studies have guided the design of 1,2,4-oxadiazole (B8745197) derivatives that show potent PLpro inhibitory activity. ipbcams.ac.cn
Additionally, derivatives incorporating the this compound scaffold have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. brieflands.com Molecular docking studies have been used to compare the binding modes of these compounds to that of known DPP-4 inhibitors like sitagliptin. brieflands.com
The table below summarizes the key molecular targets and pathways of action for various this compound derivatives.
| Derivative Class | Molecular Target(s) | Signaling Pathway(s) | Therapeutic Area |
| Triazole-pyrimidine-methylbenzonitrile | Dual A2A/A2B Adenosine Receptors | cAMP signaling | Cancer Immunotherapy |
| Substituted N-phenylpyrimidin-2-amine | Axl Receptor Tyrosine Kinase | MAPK, PI3K/Akt | Cancer |
| 1,2,4-Oxadiazole derivatives | SARS-CoV-2 Papain-like Protease (PLpro) | Viral Replication | Antiviral |
| Quinazolinone derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Glucose Metabolism | Diabetes |
| FX-9 | Not fully elucidated | NF-κB signaling, Cell Cycle (CDKN1A activation) | Cancer |
In Vitro and Cellular Assays for Biological Evaluation
A comprehensive suite of in vitro and cellular assays is employed to evaluate the biological activity of this compound derivatives. These assays are crucial for determining potency, selectivity, and mechanism of action at the cellular level.
Enzymatic and Binding Assays:
Enzyme Inhibition Assays: The inhibitory activity of derivatives against specific enzymes is a primary evaluation method. For example, fluorescence-based assays are used to measure the inhibition of SARS-CoV-2 PLpro. ipbcams.ac.cn Similarly, the inhibitory potential against dipeptidyl peptidase-4 (DPP-4) is assessed using commercially available assay kits. brieflands.com
cAMP Functional Assays: To evaluate the antagonism of A2A and A2B adenosine receptors, cAMP functional assays are widely used. nih.govtandfonline.com These assays measure the intracellular accumulation of cAMP in response to a receptor agonist, and the ability of the test compounds to inhibit this response is quantified. nih.govtandfonline.com
Binding Assays: Competitive binding experiments using radiolabeled ligands are performed to determine the affinity of the derivatives for their target receptors, such as the A2A AR. nih.gov
Cell-Based Assays:
Cell Viability and Proliferation Assays: The MTT assay is a common method to assess the effect of compounds on the metabolic activity and viability of cancer cell lines, such as human colon cancer (HCT116) and leukemia cells. acs.org This helps in determining the cytotoxic or cytostatic effects of the derivatives.
Antiviral Assays: The cytopathic effect (CPE) reduction assay is used to evaluate the antiviral activity of compounds against viruses like the Zika virus (ZIKV) in cell lines such as Vero E6. nih.gov This assay measures the ability of the compounds to protect cells from virus-induced damage. nih.gov The antiviral efficacy against SARS-CoV-2 is also determined in cellular models. ipbcams.ac.cn
Apoptosis Assays: The TUNEL assay is utilized to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with the compounds. acs.org This provides insights into the mechanism of cell death induced by the derivatives.
T-cell Activation Assays: To assess the immunomodulatory effects of A2A/A2B AR antagonists, T-cell activation assays are performed. researchgate.net These assays measure the production of cytokines, such as IL-2, by T-cells in the presence of the compounds. nih.govresearchgate.net
Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution of cancer cells treated with derivatives to determine if they induce arrest at specific phases, such as the G1 phase. nih.gov
Antimicrobial Assays: The antimicrobial activity of derivatives is evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. mdpi.comnih.gov
The following table provides a summary of the in vitro and cellular assays used for the biological evaluation of this compound analogs.
| Assay Type | Purpose | Example Application |
| Enzymatic/Binding Assays | ||
| Enzyme Inhibition Assay | To measure the direct inhibitory effect on a target enzyme. | Inhibition of SARS-CoV-2 PLpro ipbcams.ac.cn, DPP-4 brieflands.com |
| cAMP Functional Assay | To assess the functional antagonism of G-protein coupled receptors. | Evaluation of A2A/A2B adenosine receptor antagonists nih.govtandfonline.com |
| Competitive Binding Assay | To determine the binding affinity of a compound to its target. | Binding to human A2A adenosine receptor nih.gov |
| Cell-Based Assays | ||
| MTT Assay | To measure cell viability and proliferation. | Cytotoxicity against colon cancer cells acs.org |
| Cytopathic Effect (CPE) Reduction Assay | To evaluate antiviral activity. | Anti-Zika virus activity nih.gov |
| TUNEL Assay | To detect apoptosis (programmed cell death). | Induction of apoptosis in cancer cells acs.org |
| T-cell Activation Assay | To assess immunomodulatory effects. | Measuring IL-2 production by T-cells nih.govresearchgate.net |
| Cell Cycle Analysis | To determine the effect on cell cycle progression. | Induction of G1 phase arrest in prostate cancer cells nih.gov |
| Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration that inhibits microbial growth. | Antibacterial and antifungal activity mdpi.comnih.gov |
Preclinical Development Potential of this compound Analogs
Several analogs of this compound have shown promising characteristics in preclinical studies, suggesting their potential for further development as therapeutic agents. The preclinical evaluation of these compounds typically involves assessing their pharmacokinetic properties, in vivo efficacy, and metabolic stability.
Pharmacokinetic Studies: Pharmacokinetic (PK) studies in animal models, such as mice and cattle, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidates. For instance, triazole-pyrimidine-methylbenzonitrile derivatives developed as dual A2A/A2B AR antagonists have demonstrated acceptable in vivo PK properties in mice, with moderate half-lives and good oral bioavailability. nih.govtandfonline.com Similarly, 1,2,4-oxadiazole derivatives targeting SARS-CoV-2 PLpro have exhibited good plasma exposure and moderate oral bioavailability in mice. ipbcams.ac.cn In the context of developing treatments for African Animal Trypanosomiasis, diaminothiazole derivatives have undergone extensive PK profiling in cattle to optimize their formulation and dosing regimen for improved bioavailability and half-life. nih.gov
In Vivo Efficacy: The therapeutic potential of this compound analogs is further validated through in vivo efficacy studies in relevant animal models of disease. For example, diaminothiazole derivatives have shown promising efficacy in mouse models of T. congolense and T. vivax infections. nih.gov In cancer research, some derivatives have demonstrated anti-tumor effects in melanoma models, particularly when used in combination with other therapies. japsonline.com The efficacy of these compounds is often correlated with their pharmacokinetic profiles, where sufficient drug exposure is necessary to achieve a therapeutic effect. nih.gov
Metabolic Stability: The metabolic stability of the compounds is a critical factor for their preclinical development. In vitro assays using liver microsomes are commonly employed to assess the metabolic lability of the derivatives. nih.gov For example, triazole-pyrimidine-methylbenzonitrile analogs have shown good stability in liver microsomes, which is a favorable characteristic for drug candidates. nih.govtandfonline.com Structure-activity relationship studies also focus on modifying the chemical structure to improve metabolic stability, as seen in the development of tankyrase inhibitors where certain moieties were found to be more stable in microsomes than others. acs.org
The table below summarizes the preclinical development data for selected this compound analogs.
| Compound Class | Animal Model | Key Preclinical Findings |
| Triazole-pyrimidine-methylbenzonitrile derivatives | Male Balb/c mice | Acceptable in vivo PK profiles, moderate half-lives, and good oral bioavailability (58.8% to 87.7%). nih.govtandfonline.com Good liver microsome stability. nih.govtandfonline.com |
| 1,2,4-Oxadiazole derivatives | Mice | Good metabolic stability (t1/2 > 93.2 min), high plasma exposure, and moderate oral bioavailability (39.1%). ipbcams.ac.cn |
| Diaminothiazole derivatives | Mice, Cattle | Promising in vivo efficacy in mouse models of trypanosomiasis. nih.gov Optimized formulations led to improved bioavailability (73%) and longer half-life in cattle. nih.gov |
| Tankyrase inhibitors | Mice | Significantly improved PK profiles with lower clearance and higher exposure compared to initial lead compounds. acs.org |
The promising results from these preclinical studies highlight the potential of this compound analogs as a versatile scaffold for the development of new drugs for a range of diseases. Further optimization of their ADME properties and in vivo efficacy will be crucial for their successful translation into clinical candidates.
Applications in Materials Science and Industrial Organic Synthesis
Role of Benzonitrile (B105546) Derivatives in Dye and Pigment Synthesis
Benzonitrile and its derivatives are fundamental components in the synthesis of various dyes and pigments. cefacilinasbiotics.comrsc.orgijrte.org The presence of the nitrile group and other functional groups on the benzene (B151609) ring allows for the creation of chromophoric systems responsible for color. These compounds serve as precursors to a wide array of colorants used across different industries.
Several benzonitrile derivatives are instrumental in dye production. For instance, 5-Amino-2-methylbenzonitrile is a known intermediate in the synthesis of dyes. netascientific.com Similarly, 4-Amino-3-chloro-5-methylbenzonitrile is utilized in the production of dyes and pigments. The synthesis of monoazo disperse dyes, for example, has been accomplished using aminobenzonitrile derivatives as coupling components, which are then applied to polyester (B1180765) fabrics. researchgate.net These dyes have shown good light and wash fastness, indicating their potential commercial importance in the textile industry. researchgate.net
Azo dyes derived from benzonitriles have also found application as corrosion inhibitors for carbon steel, showcasing the functional diversity of this class of compounds. researchgate.net In the realm of cosmetics, other related amino compounds like 4-Amino-2-hydroxytoluene are used as ingredients in permanent hair dye formulations, where they react to form colorant molecules within the hair fiber. cosmeticsinfo.org
Table 1: Examples of Benzonitrile Derivatives in Dye and Pigment Synthesis
| Compound Name | Role in Synthesis | Resulting Product/Application | Reference(s) |
| Benzonitrile | Versatile intermediate | General dye and pigment synthesis | rsc.orgijrte.org |
| 5-Amino-2-methylbenzonitrile | Intermediate | Dyes | netascientific.com |
| 4-Amino-3-chloro-5-methylbenzonitrile | Intermediate | Dyes and pigments | |
| 2-amino-6-methylbenzonitrile | Coupling component | Disazo disperse dyes for polyester | researchgate.net |
| 4-Amino-2-hydroxytoluene | Precursor | Permanent hair color | cosmeticsinfo.org |
Utilization in the Development of Functional Materials
The chemical reactivity of 4-Amino-2-methylbenzonitrile and its analogs makes them valuable intermediates in the creation of functional materials, including advanced polymers and liquid crystals.
Benzonitrile derivatives are employed in polymer chemistry to develop materials with specific, enhanced properties. They can function as crosslinkers or stabilizers in polymer matrices, such as epoxy resins. vulcanchem.com The incorporation of these molecules can improve the thermal stability and mechanical properties of the final polymer.
Specific examples highlight the utility of amino-benzonitrile compounds. 5-Amino-2-methylbenzonitrile is considered a suitable building block for creating novel polymers used in coatings and plastics. netascientific.com Similarly, 2-Amino-4-fluorobenzonitrile is used to synthesize advanced polymers and coatings that require enhanced durability and functionality. smolecule.com A patented method details the preparation of functionalized polymers by reacting a polymer with a nitrile compound containing a protected amino group. google.com This process can utilize derivatives of 2-methylbenzonitrile and 4-methylbenzonitrile to create polymers with tailored characteristics. google.com
The field of liquid crystals (LCs) heavily relies on organic molecules with specific structural features, and benzonitrile derivatives are a key class of compounds used in their synthesis. diva-portal.org The rigid core of the benzonitrile unit, combined with flexible terminal groups, gives rise to the mesomorphic properties essential for liquid crystal displays (LCDs). diva-portal.org
Many liquid crystal monomers (LCMs) are synthesized from benzonitrile precursors. diva-portal.org For example, calamitic (rod-shaped) liquid crystals, such as those based on Schiff bases, have been synthesized using benzonitrile derivatives like 4-(alkoxy)phenylimino)methyl)benzonitrile. researchgate.netbohrium.com The molecular geometry and the presence of different substituents on the benzonitrile core significantly influence the thermal stability and the type of liquid crystalline phases (e.g., nematic, smectic) that are formed. researchgate.netbohrium.com
Table 2: Benzonitrile Derivatives as Intermediates for Functional Materials
| Compound Name | Functional Material | Specific Role/Application | Reference(s) |
| General Benzonitrile Derivatives | Epoxy Resins | Crosslinkers or stabilizers | vulcanchem.com |
| 5-Amino-2-methylbenzonitrile | Polymers | Building block for novel polymers, coatings, and plastics | netascientific.com |
| 2-Amino-4-fluorobenzonitrile | Polymers | Creating advanced materials with enhanced durability | smolecule.com |
| 2-methylbenzonitrile / 4-methylbenzonitrile derivatives | Functionalized Polymers | Reagents for polymer functionalization | google.com |
| 4-(alkoxy)phenylimino)methyl)benzonitrile | Liquid Crystals | Synthesis of Schiff base liquid crystals | researchgate.netbohrium.com |
Niche Industrial Applications
The inherent thermal stability of the nitrile group makes its derivatives suitable for use in environments subjected to extreme conditions. Nitrile derivatives have been noted to possess a high peak temperature tolerance of 350°C. ijrte.orgijtsrd.com This property makes them valuable in several niche, high-performance industrial sectors.
Due to their ability to withstand high temperatures, derivatives of nitriles find applications in the manufacturing of components for spacecraft and in marine engineering . ijrte.orgijtsrd.com In the electronics field, they are utilized in integrated circuit package systems. ijrte.orgijtsrd.com Their stability ensures the reliability and longevity of electronic components exposed to significant thermal stress during operation. While these applications are established for the broader class of nitrile derivatives, the specific use of this compound in these areas is an area for continued research.
Environmental Considerations and Green Chemistry Implications Academic Perspective
Academic Studies on the Environmental Fate and Biodegradation of Benzonitrile (B105546) Derivatives
The environmental journey of a chemical compound post-use is a significant concern. For aromatic nitriles, including derivatives like 4-Amino-2-methylbenzonitrile, their fate is largely determined by processes such as biodegradation, hydrolysis, and potential for bioaccumulation. nih.govsolubilityofthings.com While specific studies on this compound are not prevalent, extensive research on analogous compounds provides a strong predictive framework.
Biodegradation is recognized as a primary pathway for the environmental breakdown of benzonitrile. nih.gov Various microorganisms have demonstrated the ability to utilize nitriles as a source of carbon and nitrogen. frontiersin.orgnih.gov This microbial metabolism is crucial for the natural attenuation of these compounds in soil and water systems. However, the persistence of certain derivatives and their metabolites can be a concern. For instance, studies on benzonitrile-based herbicides have shown that while the parent compounds may degrade, some of their metabolic byproducts can be highly persistent in the environment. researchgate.net
The structural features of benzonitrile derivatives influence their biodegradability. The presence of substituents on the benzene (B151609) ring, such as the amino and methyl groups in this compound, can alter the rate and pathway of degradation compared to the parent benzonitrile molecule. Research on liquid crystal monomers, a group that includes various benzonitrile derivatives, has indicated that many of these compounds have the potential to be persistent and bioaccumulative, resisting degradation once released into the environment. diva-portal.org
Table 1: Key Environmental Fate Processes for Benzonitrile Derivatives
| Process | Description | Relevance to this compound |
|---|---|---|
| Biodegradation | Microbial breakdown of the compound, utilizing it as a nutrient source. frontiersin.org | Considered a major degradation pathway. The amino and methyl groups likely influence the specific microbial consortia involved and the rate of degradation. |
| Hydrolysis | Chemical breakdown in the presence of water. The nitrile group can hydrolyze to a carboxylic acid. nih.govresearchgate.net | Expected to be a significant abiotic degradation process under certain environmental pH conditions. |
| Bioaccumulation | The buildup of the compound in living organisms. | The potential is considered low for benzonitrile itself, but derivatives with increased hydrophobicity may show higher potential. nih.govdiva-portal.org |
| Volatilization | Evaporation from water surfaces into the atmosphere. | Considered an important fate process for benzonitrile from aqueous environments. nih.gov |
Analysis of Metabolite Formation and Transformation Pathways
The biotransformation of benzonitrile derivatives is primarily an enzymatic process, leading to the formation of various metabolites. Understanding these pathways is essential for assessing the full environmental impact, as the metabolites may have different toxicity and persistence profiles than the original compound. researchgate.net
Two principal enzymatic pathways have been identified for the microbial degradation of nitriles:
The Nitrilase Pathway: This pathway involves a single enzymatic step where a nitrilase enzyme directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). frontiersin.orgnih.gov For example, benzonitrile is converted directly to benzoic acid. nih.govatamankimya.comresearchgate.net This is considered an efficient detoxification route.
The Nitrile Hydratase and Amidase Pathway: This is a two-step process. First, a nitrile hydratase enzyme hydrates the nitrile to the corresponding amide (-CONH₂). Subsequently, an amidase hydrolyzes the amide to the carboxylic acid and ammonia. frontiersin.org This pathway has been observed in the degradation of several benzonitrile herbicides. researchgate.net
In the context of this compound, these pathways would theoretically lead to the formation of 4-amino-2-methylbenzamide (B1289992) and subsequently 4-amino-2-methylbenzoic acid.
Table 2: Microbial Transformation Pathways of Benzonitriles
| Pathway | Key Enzymes | Intermediate Product | Final Product (Example: Benzonitrile) | Reference |
|---|---|---|---|---|
| Direct Hydrolysis | Nitrilase | None | Benzoic Acid + Ammonia | frontiersin.orgnih.gov |
| Stepwise Hydrolysis | Nitrile Hydratase, Amidase | Benzamide (B126) | Benzoic Acid + Ammonia | frontiersin.orgresearchgate.net |
Research using various microbial strains, such as Nocardia sp. and Cryptococcus sp., has confirmed the conversion of benzonitrile to benzoic acid. nih.govresearchgate.net Studies on the degradation of herbicides like dichlobenil (B1670455) (2,6-dichlorobenzonitrile) and bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) clearly illustrate the formation of their respective benzamide and benzoic acid metabolites. researchgate.net These findings strongly suggest a similar metabolic fate for other substituted benzonitriles.
Promoting Sustainable Practices in the Production and Use of Aromatic Nitriles
The principles of green chemistry aim to reduce the environmental footprint of chemical manufacturing by designing safer, more efficient, and less wasteful processes. dergipark.org.tr For aromatic nitriles, these principles are being applied to both their synthesis and subsequent chemical transformations.
Greener Synthesis Routes: Traditional methods for synthesizing aromatic nitriles, such as the Sandmeyer reaction, often involve harsh conditions and the use of toxic reagents like copper cyanide. numberanalytics.com Modern research focuses on developing more benign alternatives.
Catalytic Innovations: The use of novel catalysts is a cornerstone of green synthesis. For example, nanoscale iron oxide has been reported as an effective catalyst for the environmentally friendly synthesis of nitriles from aldehydes and ammonia. rsc.org Another approach involves the catalytic pyrolysis of waste plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) in the presence of ammonia to produce benzonitrile, turning a waste product into a valuable chemical feedstock. mdpi.com
Green Solvents and Conditions: Replacing conventional volatile organic solvents with greener alternatives is a key goal. Research has demonstrated efficient, catalyst-free synthesis of nitriles from aldehydes using glycerol, a biodegradable and non-toxic solvent. researchgate.net Solvent-free reactions, such as the conversion of aldehydes to nitriles on a silica-gel support, further enhance the environmental profile of the synthesis. ajgreenchem.com
Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. dergipark.org.tr Ammoxidation, the direct reaction of a methyl-substituted aromatic compound (like toluene) with ammonia and oxygen to form a nitrile, is an industrially important reaction that exhibits high atom economy. medcraveonline.com
Sustainable Transformations: The conversion of nitriles into other functional groups, such as amides, is also being re-evaluated through a green chemistry lens. A notable example is the use of choline (B1196258) hydroxide, an inexpensive and environmentally benign catalyst, for the hydration of aromatic nitriles to amides in water, avoiding the need for strong acids or metal catalysts. rsc.org
Regulatory bodies like the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) are increasingly scrutinizing chemical production, compelling industries to adopt these more sustainable practices and innovate in the field of green chemistry. dataintelo.com
Table 3: Examples of Green Chemistry Approaches in Aromatic Nitrile Synthesis
| Approach | Description | Example | Benefit |
|---|---|---|---|
| Alternative Feedstocks | Using waste materials as starting products. | Pyrolysis of waste PET plastic with ammonia to produce benzonitrile. mdpi.com | Valorization of waste, reduced reliance on fossil fuels. |
| Benign Catalysts | Replacing toxic or heavy-metal catalysts. | Nanoscale iron oxide for aerobic oxidation to nitriles. rsc.org | Reduced toxicity and environmental impact. |
| Green Solvents | Using environmentally friendly solvents or no solvent. | Synthesis of nitriles from aldehydes in glycerol. researchgate.net | Reduced pollution and worker exposure to hazardous solvents. |
| Energy Efficiency | Developing processes that require less energy. | Microwave-assisted synthesis can dramatically reduce reaction times and energy input. dergipark.org.tr | Lower operational costs and carbon footprint. |
Future Directions and Emerging Research Frontiers
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 4-amino-2-methylbenzonitrile and its analogs is continuously evolving, driven by the need for higher yields, greater purity, cost-effectiveness, and sustainability. While traditional methods like halogenation-amination and nitro group reduction are established, current research is focused on more sophisticated and efficient strategies.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer a modular approach to construct complex derivatives. For instance, the Suzuki coupling can be used to form the core aromatic structure, followed by amination. Another key area of development is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve regioselectivity. Research also explores novel catalytic systems to enhance the efficiency of nitrile group introduction, a critical step in the synthesis. For example, processes are being developed that avoid toxic reagents like copper (I) cyanide, which poses environmental and safety risks in large-scale production. google.com The development of continuous-flow reactors for industrial-scale production represents another frontier, offering better control over reaction parameters and enhancing safety and throughput.
| Methodology | Key Steps | General Yields | Advantages | Challenges |
|---|---|---|---|---|
| Halogenation-Amination | Chlorination followed by deamination or amination. | 75-80% | High purity achievable. | Requires strict temperature control. |
| Palladium-Catalyzed Coupling | Suzuki or Sonogashira coupling followed by amination or cyclization. nih.gov | 70-75% | High modularity and scalability. nih.gov | Higher cost due to catalyst and ligands. |
| Nitro Group Reduction | Nitration of the aromatic ring followed by catalytic hydrogenation. | 65-70% | Industrially viable and scalable. | Involves handling of corrosive and hazardous reagents. |
| Thorpe-Ziegler Cyclization | N-alkylation of an anthranilonitrile followed by base-mediated intramolecular cyclization. researchgate.net | Moderate researchgate.net | Provides access to complex heterocyclic scaffolds like aminoquinolines. researchgate.net | Requires strong bases and anhydrous conditions. researchgate.net |
Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their application to the this compound scaffold is a burgeoning field. acs.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. acs.orgnih.gov
AI/ML models are being employed for several key purposes:
Predicting Biological Activity: By training algorithms on existing data for benzonitrile derivatives, researchers can predict the potential biological activity of novel, unsynthesized compounds. nih.gov This includes forecasting their efficacy against specific targets like enzymes or receptors.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound framework, optimized for specific properties such as high binding affinity, selectivity, and favorable pharmacokinetic profiles. receptor.ai
Quantitative Structure-Activity Relationship (QSAR) Studies: ML techniques enhance traditional QSAR studies, creating more accurate models that correlate the structural features of benzonitrile derivatives with their biological effects. researchgate.net This helps in understanding which parts of the molecule are crucial for its activity.
Virtual Screening: AI-powered platforms can rapidly screen massive virtual libraries containing millions or even billions of compounds to identify those with the highest probability of being active, significantly accelerating the initial stages of drug discovery. receptor.ai
The integration of AI with quantum mechanics and molecular mechanics methods is closing the gap between computational prediction and real-world chemical behavior, promising more accurate and reliable design of future compounds. acs.org
Exploration of Undiscovered Biological Targets and Therapeutic Modalities
While derivatives of this compound have shown promise as antiviral and potential anticancer agents, a vast landscape of biological targets remains unexplored. nih.govsmolecule.com Future research will focus on screening this scaffold against a wider array of targets to uncover new therapeutic applications. Emerging areas of interest include immunology, neurodegenerative diseases, and metabolic disorders.
The versatility of the benzonitrile group makes it suitable for novel therapeutic modalities that are gaining traction in modern medicine: mdpi-res.compharmaceutical-technology.com
Targeted Protein Degraders (TPDs): The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
Covalent Inhibitors: The nitrile group, or modifications to the aromatic ring, could be engineered to form a covalent bond with a specific amino acid residue on a target protein, leading to potent and durable inhibition.
Nanoparticle-based Drug Delivery: The compound or its potent derivatives could be encapsulated in nanomaterials to improve solubility, stability, and targeted delivery to specific tissues or cells, enhancing efficacy while minimizing side effects. mdpi.com
The search for new applications is expanding beyond traditional small-molecule enzyme inhibition to include the modulation of protein-protein interactions and targeting RNA.
Design and Synthesis of Multi-Targeting Agents
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. acs.org Designing a single chemical entity that can modulate two or more targets simultaneously—a multi-target agent or polypharmacology—is an increasingly important strategy to improve therapeutic efficacy and overcome drug resistance. nih.gov The this compound scaffold is an attractive starting point for developing such agents due to its synthetic tractability and ability to interact with various biological targets.
Recent research has demonstrated the successful application of this strategy:
Dual A2A/A2B Adenosine (B11128) Receptor Antagonists: Novel antagonists based on a triazole-pyrimidine-methylbenzonitrile core have been designed for cancer immunotherapy. nih.gov These compounds block two different adenosine receptors that are critical for suppressing the immune response in the tumor microenvironment. nih.gov
Dual Kinase/Bromodomain Inhibitors: Researchers have designed compounds that simultaneously inhibit oncogenic kinases like Anaplastic Lymphoma Kinase (ALK) and epigenetic targets like Bromodomain-4 (BRD4). acs.org This dual action can provide a synergistic anti-cancer effect.
The design of these agents often involves a hybrid approach, combining structural features known to be active against each individual target into a single molecule. researchgate.net
| Compound Class | Targets | Therapeutic Area | Design Strategy |
|---|---|---|---|
| Triazole-pyrimidine-methylbenzonitrile derivatives | A2A and A2B Adenosine Receptors nih.gov | Cancer Immunotherapy nih.gov | Hybridization of known pharmacophores for each receptor. nih.gov |
| Pteridinone derivatives | Anaplastic Lymphoma Kinase (ALK) and BRD4 acs.org | Oncology acs.org | Structure-based redesign of a known kinase inhibitor to introduce bromodomain activity. acs.org |
| Pyrido[2,3-b]indole scaffolds | DNA Gyrase (GyrB) and Topoisomerase IV (ParE) nih.gov | Antibacterial nih.gov | Rational design to inhibit two essential bacterial enzymes simultaneously. nih.gov |
| Notopterol derivatives | AChE, BACE1, and GSK3β acs.org | Alzheimer's Disease acs.org | Modification of a natural product to achieve balanced triple inhibitory activity. acs.org |
Advanced Characterization Techniques for Complex Biological Systems
Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research will increasingly rely on a suite of advanced analytical and biophysical techniques to provide unprecedented insights.
Structural Biology: High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) will continue to be essential for visualizing the precise binding mode of these compounds within their target proteins. This structural information is invaluable for designing more potent and selective analogs. nih.gov
Biophysical Interaction Analysis: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed thermodynamic and kinetic data on protein-ligand binding. uni-lj.si For example, ITC can determine the binding affinity, stoichiometry, and the enthalpic and entropic driving forces of the interaction. uni-lj.si Fluorimetric Thermal Shift (FTS) assays offer a high-throughput method for screening ligand binding by measuring changes in protein stability. nih.gov
Advanced NMR Spectroscopy: Multi-dimensional NMR techniques are used to determine the solution-state structure of protein-ligand complexes and to map the interaction surfaces.
Computational and Spectroscopic Analysis: Methods like Natural Bond Orbital (NBO) analysis and Density Functional Theory (DFT) calculations provide deep insights into the electronic properties of the molecule, such as orbital interactions and charge distribution, which govern its reactivity and non-covalent interactions. ijrte.orgresearchgate.net Combining these computational methods with experimental techniques like FT-IR and FT-Raman spectroscopy allows for a comprehensive understanding of the molecule's vibrational properties and chemical bonding. ijrte.orgsigmaaldrich.com
These advanced methods, when used in combination, provide a holistic picture of the structure-function relationships that govern the biological activity of this compound derivatives, paving the way for the creation of next-generation therapeutics and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
